molecular formula C23H34O5 B1193907 Sarmentogenin CAS No. 76-28-8

Sarmentogenin

Cat. No. B1193907
CAS RN: 76-28-8
M. Wt: 390.5 g/mol
InChI Key: FLMSQRUGSHIKCT-DDZQJACLSA-N
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Description

Sarmentogenin is a member of the class of cardenolides that is 5beta-card-20(22)-enolide which is substituted by hydroxy groups at the 3beta, 11alpha, and 14beta positions. It has a role as a plant metabolite. It is a 3beta-hydroxy steroid, an 11alpha-hydroxy steroid, a 14beta-hydroxy steroid and a member of cardenolides. It derives from a hydride of a 5beta-cardanolide.

Scientific Research Applications

Cytotoxic Properties and Antibacterial Activities

  • Cytotoxic Cardenolides and Antibacterial Terpenoids: A study by Ankli et al. (2000) identified sarmentogenin derivatives from Crossopetalum gaumeri, revealing their potent cytotoxic properties and moderate to low antibacterial activity (Ankli, Heilmann, Heinrich, & Sticher, 2000).

Protective Effects on Liver Injury

  • Sedum Sarmentosum Bunge Extract in Liver Injury: Hao et al. (2020) reported that extracts from Sedum sarmentosum, which contains sarmentogenin, have protective effects against acute liver injury in mice, indicating potential therapeutic applications (Hao, Liu, Gu, Huang, Deng, & Wang, 2020).

Historical Medical Applications

  • Cortisone Synthesis from Sarmentogenin: A 2008 article in Economic Botany discussed the historical significance of sarmentogenin in the synthesis of cortisone, a breakthrough in treating various diseases including arthritis and potentially cancer (Author Unknown, 2008).

Neuropharmacological Effects

Hepatoprotective Effects

  • Sedum Sarmentosum Extract in Liver Protection: Wang et al. (2019) explored the hepatoprotective effects of Sedum sarmentosum extract, a source of sarmentogenin, demonstrating its potential in treating liver injuries (Wang, Zhang, Wu, Jin, Ning, Wang, Mao, & Chen, 2019).

Biotransformation Studies

  • Digitoxin Biotransformation by Aspergillus Ochraceus: Fu et al. (2011) conducted a study on the biotransformation of digitoxin by Aspergillus ochraceus, resulting in products including sarmentogenin, which is of interest for developing lead compounds in drug discovery (Fu, Sun, Shen, Chen, & Wang, 2011).

Melanin Synthesis

  • Sarsasapogenin in Melanin Synthesis: Moon et al. (2012) studied the effects of sarsasapogenin, a compound related to sarmentogenin, on melanin biosynthesis, revealing insights into its potential application in dermatology (Moon, Kim, & Kim, 2012).

Anticancer Activity

  • Synthesis and Anticancer Activity of Cardiotonic Steroids: Khatri et al. (2019) synthesized various cardiotonic steroids including sarmentogenin derivatives, evaluating their anticancer activity, which may pave the way for new cancer treatments (Khatri, Bhattarai, Kaplan, Li, Long, Aye, & Nagorny, 2019).

properties

CAS RN

76-28-8

Product Name

Sarmentogenin

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-20(21)18(25)11-22(2)16(6-8-23(17,22)27)13-9-19(26)28-12-13/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16-,17-,18-,20-,21+,22-,23+/m1/s1

InChI Key

FLMSQRUGSHIKCT-DDZQJACLSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O

SMILES

CC12CCC(CC1CCC3C2C(CC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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